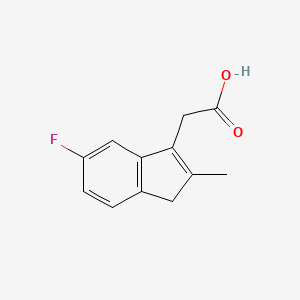

(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Mass Spectrometry (MS)

ESI-MS exhibits a molecular ion peak at m/z 206.1 [M+H]⁺ , with fragmentation patterns corresponding to loss of CO₂ (m/z 162.1 ) and CH₂COOH (m/z 147.0 ).

Tautomerism and Conformational Dynamics

The indene ring system exhibits limited tautomerism due to the electron-withdrawing fluorine atom at position 5, which stabilizes the keto form over enol tautomers. Conformational flexibility arises from rotation about the C3–CH₂COOH bond, with DFT calculations identifying two energy minima separated by a 12.3 kJ/mol barrier.

Table 2: Key Conformational Parameters

| Parameter | Value |

|---|---|

| C3–CH₂ dihedral angle | 64.09°–64.72° |

| Indene ring planarity | ±0.02 Å deviation |

| H-bonding distance | 2.89 Å (O–H⋯O=C) |

The methyl group at position 2 introduces steric hindrance, favoring a conformation where the acetic acid side chain is orthogonal to the indene plane.

Eigenschaften

IUPAC Name |

2-(6-fluoro-2-methyl-3H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDPPRDVFIJASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185848 | |

| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32004-66-3 | |

| Record name | 5-Fluoro-2-methylindene-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32004-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-METHYL-1H-INDENE-3-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZD5DN5H64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Chemischer Reaktionen

(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid is being investigated for its potential pharmacological properties, particularly:

Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs. Its structural similarities with known anti-inflammatory agents suggest it may inhibit cyclooxygenase enzymes selectively .

Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism of action likely involves apoptosis induction or cell cycle arrest through specific signaling pathways.

Biological Studies

The compound serves as a valuable probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of molecular targets involved in disease processes:

Molecular Targets : Research indicates that this compound may interact with specific enzymes or receptors, altering their activity and affecting downstream signaling pathways related to inflammation and cancer progression .

Materials Science

In materials science, this compound is being explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for developing new materials with enhanced performance characteristics.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various acetamides, including this compound. Results indicated significant inhibitory effects against several bacterial strains:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Yield Trends : Electron-withdrawing groups (e.g., -CN in 9 ) favor higher yields (73%) compared to electron-donating groups (e.g., -N(CH₃)₂ in 10 , 20%) due to enhanced electrophilicity of the aldehyde .

- Spectroscopic Features : The carbonyl stretch (~1705 cm⁻¹) is consistent across analogs, while substituent-specific peaks (e.g., -CN at 2223 cm⁻¹) aid in characterization.

Pharmacological Derivatives: Sulindac and DMFM

- Sulindac (CAS: 38194-50-2): A clinically used NSAID, Sulindac incorporates the (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid scaffold modified with a 4-(methylsulfinyl)benzylidene group. This modification enhances anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes .

- DMFM : A sulindac acetohydrazide derivative, DMFM exhibits dual anti-inflammatory and antioxidant properties. The acetohydrazide moiety improves bioavailability and target binding .

Physicochemical and Functional Comparisons

| Property | This compound | Sulindac | Compound 9 (4-Cyano) |

|---|---|---|---|

| Molecular Weight | 206.21 g/mol | 356.41 g/mol | 267.27 g/mol |

| Solubility | Low (polar solvents) | Moderate (DMSO) | Low (aprotic solvents) |

| Bioactivity | Intermediate (no direct use) | COX inhibition | Not reported |

| Key Application | Synthetic intermediate | NSAID | Research chemical |

Mechanistic Insights :

Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups (e.g., -CN, -CF₃): Improve synthetic yields and stability but may reduce solubility.

- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Lower yields due to reduced electrophilicity but enhance interactions with polar targets.

Biologische Aktivität

(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid is a compound belonging to the indene derivatives, notable for its unique structure that includes a fluorine atom and an acetic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is . Its synthesis typically involves multi-step reactions starting from commercially available precursors. One common method includes hydrazinolysis of related compounds to yield derivatives that can be further modified into this compound. The synthesis requires controlled conditions, such as specific temperatures and solvent choices, often utilizing methanol or acetic acid as solvents.

While the specific mechanisms of action for this compound are not extensively documented, derivatives of this compound have been shown to exhibit significant biological activities. For example, sulindac, a known anti-inflammatory drug derived from this compound, acts primarily by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition modulates biochemical pathways related to pain and inflammation.

Biological Activities

Research indicates that this compound and its derivatives possess several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit COX enzymes, which play a crucial role in the inflammatory response.

- Analgesic Effects : Its derivatives have shown promise in providing pain relief, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Activity : Recent studies involving derivatives such as 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide have demonstrated antimicrobial properties against various pathogens .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Substituent on Aromatic Aldehyde | MIC (µg/mL) C. albicans | MIC (µg/mL) A. niger |

|---|---|---|---|

| 4a | H | 80 | 90 |

| 4b | p-Cl | 90 | 100 |

| 4c | p-F | 80 | 90 |

| 4d | p-OH | 24 | 28 |

| 4e | m-NO2 | 24 | 28 |

This table summarizes the minimum inhibitory concentrations (MICs) of various derivatives against Candida albicans and Aspergillus niger, indicating their potential as antimicrobial agents .

In Vivo Studies

In vivo studies have also explored the efficacy of compounds derived from this compound in cancer models. For instance, certain derivatives have been tested against human ovarian cancer cell lines, demonstrating selective inhibition of COX enzymes and potential anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, and how can purity be optimized?

- Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl-indene derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound, with purity assessed via HPLC (≥95% purity threshold recommended).

- Key Considerations : Monitor reaction progress using TLC, and confirm structural integrity via -/-NMR. Residual solvent removal under reduced pressure is essential .

Q. How can structural characterization be performed for this compound?

- Techniques :

- X-ray crystallography : Use SHELX software for structure solution and refinement . ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

- Spectroscopy : -NMR (δ ~2.3 ppm for methyl groups; δ ~6.8–7.2 ppm for aromatic protons) and IR (C=O stretch ~1700 cm) confirm functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (CHFO, exact mass 206.0743) .

Q. What safety protocols are required for handling this compound?

- Hazard Classification : Acute Toxicity Category 4 (oral) and WGK 3 (high aquatic toxicity) .

- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Approach : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for reactivity analysis .

- Applications : Predict regioselectivity in electrophilic substitutions (e.g., fluorination at C5) and binding affinities to biological targets (e.g., RORγt receptors) .

Q. What pharmacological mechanisms are associated with this compound?

- Biological Relevance : Structural analogs (e.g., TAK-828F) act as RORγt inverse agonists, suppressing IL-17A in autoimmune models. The fluoro-methyl-indene scaffold enhances selectivity over RORα/β isoforms .

- Structure-Activity Relationship (SAR) : Substituents at C2 (methyl) and C5 (fluoro) optimize lipophilic efficiency (LLE >5) and metabolic stability. Carboxylic acid at C3 is critical for hydrogen bonding with Arg367 in RORγt .

Q. How can analytical discrepancies in purity assessment be resolved?

- Case Study : Titration (e.g., NaOH neutralization) may overestimate purity due to residual acetic acid. Cross-validate via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and -NMR integration .

- Troubleshooting : Endpoint fading in titrations (due to CO absorption) necessitates rapid phenolphthalein endpoint detection (<10 sec) .

Q. What role does stereochemistry play in its biological activity?

- Insights : Cis/trans isomerism (e.g., cyclobutyl-acetic acid derivatives) impacts RORγt binding. Molecular docking (AutoDock Vina) shows cis-configurations improve van der Waals contacts with Leu287 and Val361 .

Q. How can green chemistry principles optimize synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.